

Application Notes and Protocols: AF 594

Carboxylic Acid for Live-Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 594 carboxylic acid

Cat. No.: B15555913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 594 carboxylic acid is a bright, photostable, and water-soluble fluorescent dye with a red emission spectrum. Structurally identical to Alexa Fluor 594, it offers exceptional performance in fluorescence microscopy and other fluorescence-based detection methods. While the free carboxylic acid form is not cell-permeable, it serves as a versatile tool for fluorescently labeling a wide range of biomolecules, including proteins, antibodies, and peptides, through its carboxyl group. Once conjugated to a molecule of interest, AF 594 can be used to visualize dynamic cellular processes in real-time within a live-cell environment. Its high quantum yield and resistance to photobleaching make it particularly well-suited for long-term imaging experiments. [1][2][3] This document provides detailed protocols for the conjugation of **AF 594 carboxylic acid** to proteins and the subsequent application of these conjugates in live-cell imaging.

Properties of AF 594 Carboxylic Acid

AF 594 exhibits robust and reliable fluorescence across a broad range of pH values (pH 4-10). [1] Its spectral properties are well-separated from commonly used green and far-red fluorophores, making it an excellent choice for multicolor imaging experiments.[1][4]

Property	Value	Reference
Excitation Maximum (λ_{ex})	590 nm	[1][2][5]
Emission Maximum (λ_{em})	617 nm	[2][5]
Molar Extinction Coefficient (ϵ)	$\sim 73,000 \text{ cm}^{-1}\text{M}^{-1}$	[2]
Fluorescence Quantum Yield (Φ)	~ 0.66	[2]
Recommended Laser Lines	561 nm or 594 nm	[3]
Common Filter Set	630/69 nm	[3]

Experimental Protocols

Protocol 1: Conjugation of AF 594 Carboxylic Acid to a Protein via Amine Coupling

This protocol describes the covalent labeling of a protein with **AF 594 carboxylic acid** using a carbodiimide-mediated reaction that targets primary amines (e.g., lysine residues) on the protein.

Materials:

- **AF 594 carboxylic acid**
- Protein of interest (e.g., antibody, purified protein) in an amine-free buffer (e.g., PBS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Conjugation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching buffer: 1 M Tris-HCl, pH 8.5
- Desalting column or dialysis tubing for purification

- DMSO (for dissolving dye, EDC, and NHS)

Procedure:

- Prepare Protein: Dissolve the protein of interest in the conjugation buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete for the reaction.
- Prepare Reagents:
 - Dissolve **AF 594 carboxylic acid** in DMSO to a concentration of 10 mg/mL.
 - Immediately before use, prepare a 10 mg/mL solution of EDC in anhydrous DMSO.
 - Immediately before use, prepare a 10 mg/mL solution of NHS in anhydrous DMSO.
- Activate Carboxylic Acid:
 - Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the dissolved **AF 594 carboxylic acid**.
 - Incubate at room temperature for 15-30 minutes in the dark to form the NHS ester.
- Conjugation Reaction:
 - Add the activated AF 594-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein will need to be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
- Purify Conjugate: Remove unconjugated dye by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

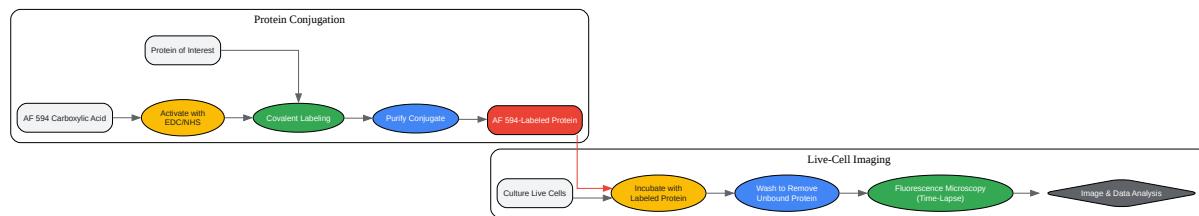
- Characterize Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 590 nm (for AF 594).

Protocol 2: Live-Cell Imaging with AF 594-Labeled Proteins

This protocol provides a general guideline for imaging live cells with a protein that has been fluorescently labeled with AF 594.

Materials:

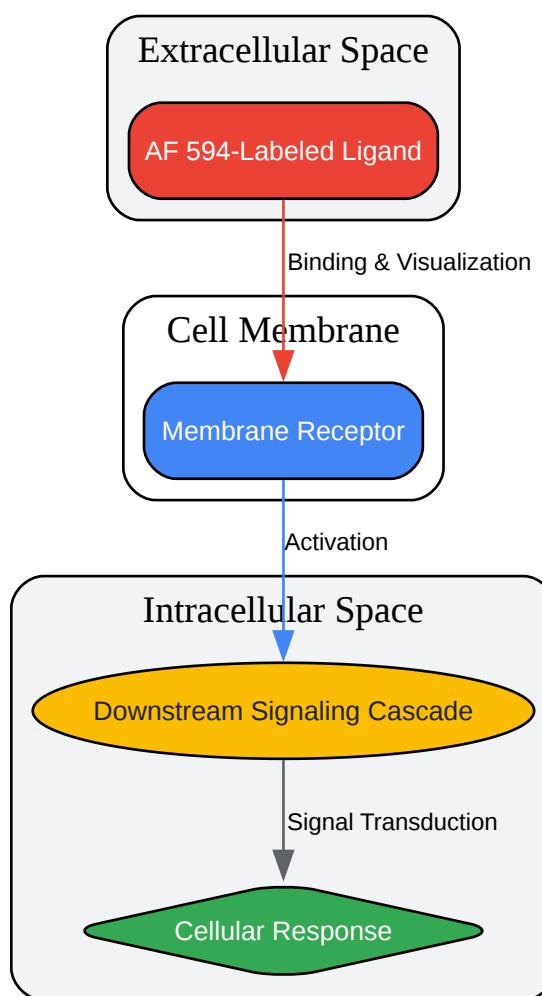
- AF 594-labeled protein (from Protocol 1)
- Live cells cultured on glass-bottom dishes or chamber slides
- Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
- Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
- Confocal or widefield fluorescence microscope equipped with appropriate lasers and filters for AF 594 imaging.


Procedure:

- Cell Preparation: Culture cells to the desired confluence on a suitable imaging vessel.
- Labeling:
 - Replace the culture medium with fresh, pre-warmed medium containing the AF 594-labeled protein at the desired final concentration. The optimal concentration will depend on the protein and cell type and should be determined empirically (a starting range of 1-10 μ g/mL is suggested).
 - Incubate the cells for the desired period to allow for protein uptake or binding. Incubation times can range from 15 minutes to several hours, depending on the biological process being studied.

- **Washing:** Gently wash the cells 2-3 times with pre-warmed live-cell imaging solution to remove unbound fluorescent protein and reduce background fluorescence.
- **Imaging:**
 - Mount the cells on the microscope stage, ensuring they are maintained at 37°C and 5% CO₂.
 - Excite the sample using a 561 nm or 594 nm laser line.
 - Collect the emission using a filter set appropriate for AF 594 (e.g., 630/69 nm bandpass filter).
 - To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.^[6]
 - Acquire time-lapse images to observe the dynamic processes of interest.

Visualization of Experimental Workflows and Signaling Pathways


Experimental Workflow: From Conjugation to Live-Cell Imaging

[Click to download full resolution via product page](#)

Caption: Workflow for labeling a protein with AF 594 and its use in live-cell imaging.

Generalized Signaling Pathway: Ligand-Receptor Interaction

[Click to download full resolution via product page](#)

Caption: Visualizing ligand-receptor binding as part of a signaling pathway using an AF 594-labeled ligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. FluoroFinder [app.fluorofinder.com]
- 3. Alexa Fluor® 594 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols: AF 594 Carboxylic Acid for Live-Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555913#af-594-carboxylic-acid-for-live-cell-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com